4-溴-2,5-二甲基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

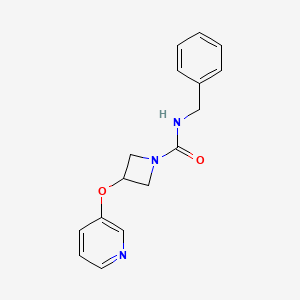

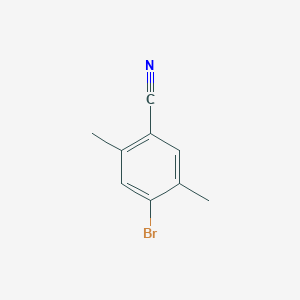

4-Bromo-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrN . It contains a total of 19 bonds, including 11 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .

Synthesis Analysis

The synthesis of 4-Bromo-2,5-dimethylbenzonitrile can be achieved from 1,4-Dibromo-2,5-dimethylbenzene and Copper(I) Cyanide . Another method involves preparing a benzonitrile by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-dimethylbenzonitrile includes a six-membered aromatic ring with two methyl groups and a nitrile group attached . The average mass of the molecule is 210.070 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,5-dimethylbenzonitrile include a molecular weight of 210.07 . Further details such as melting point, boiling point, and density were not found in the available sources.科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Bromo-2,5-dimethylbenzonitrile, focusing on six unique applications:

Organic Synthesis

4-Bromo-2,5-dimethylbenzonitrile is widely used as an intermediate in organic synthesis. Its bromine and nitrile functional groups make it a versatile building block for the synthesis of various complex organic molecules. This compound can undergo numerous chemical reactions, including nucleophilic substitution and cross-coupling reactions, facilitating the creation of diverse chemical structures .

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-2,5-dimethylbenzonitrile serves as a precursor for the synthesis of potential drug candidates. Its structural framework can be modified to develop compounds with therapeutic properties. Researchers often explore its derivatives for their biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .

Material Science

This compound is also significant in material science, particularly in the development of organic electronic materials. Its ability to form stable, crystalline structures makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrile group enhances the electron-withdrawing capability, improving the performance of these materials in electronic applications .

Agricultural Chemistry

In agricultural chemistry, 4-Bromo-2,5-dimethylbenzonitrile is used in the synthesis of agrochemicals, including herbicides and pesticides. Its derivatives can be designed to target specific pests or weeds, providing effective solutions for crop protection. The compound’s stability and reactivity make it a valuable component in the formulation of these chemicals .

Environmental Chemistry

Environmental chemists utilize 4-Bromo-2,5-dimethylbenzonitrile in the study of pollutant degradation and remediation processes. Its derivatives can act as probes or markers to trace the pathways and mechanisms of environmental pollutants. This helps in understanding the fate of contaminants and developing strategies for their removal from the environment .

Analytical Chemistry

In analytical chemistry, 4-Bromo-2,5-dimethylbenzonitrile is employed as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, such as chromatography and spectroscopy. This ensures accurate and reliable measurements in chemical analysis .

安全和危害

Safety data sheets suggest that exposure to 4-Bromo-2,5-dimethylbenzonitrile should be avoided. It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

属性

IUPAC Name |

4-bromo-2,5-dimethylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMQTNIFPKVBFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,5-dimethylbenzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2732705.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2732708.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2732710.png)

![benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2732711.png)

![3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-[4-(trifluoromethylsulfanyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2732715.png)

![3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/no-structure.png)

![N-(2-chlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2732722.png)